Product packaging for 5-Chloro-2-vinylbenzoic acid(Cat. No.:)

5-Chloro-2-vinylbenzoic acid

Cat. No.: B11768700
M. Wt: 182.60 g/mol
InChI Key: OQHFZIWSRDWBDV-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoic Acid Derivatives with Unsaturated Moieties

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are found in numerous natural products and pharmaceutical agents. researchgate.net The introduction of unsaturated moieties, such as a vinyl group, dramatically expands their synthetic utility. thieme-connect.com This unsaturation provides a reactive handle for a variety of chemical transformations, including polymerization, cycloadditions, and cross-coupling reactions. researchgate.net The electronic interplay between the electron-withdrawing carboxylic acid group and the vinyl substituent influences the reactivity of the aromatic ring and the vinyl group itself, making these compounds interesting subjects for mechanistic studies and the development of novel synthetic methodologies. The presence of both hydrophilic (carboxylic acid) and hydrophobic (vinyl group and benzene (B151609) ring) regions imparts amphiphilic character to these molecules, influencing their solubility and potential for self-assembly or interaction with biological systems. ontosight.ai

Overview of Halogenated Vinylbenzoic Acid Research Landscape

The incorporation of halogen atoms onto the vinylbenzoic acid scaffold further modulates the electronic properties and reactivity of the molecule. Halogens, being electronegative, can influence the acidity of the carboxylic acid, the reactivity of the vinyl group in electrophilic and radical reactions, and the susceptibility of the aromatic ring to nucleophilic substitution. Research into halogenated vinylbenzoic acids has explored their use as monomers for specialty polymers, as intermediates in the synthesis of complex organic molecules, and as probes for studying reaction mechanisms. researchgate.net For instance, the presence of a halogen can direct the regioselectivity of certain reactions and can serve as a site for cross-coupling reactions to introduce further structural diversity. The field has seen significant activity in developing catalytic systems for the selective functionalization of these halogenated compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO2 B11768700 5-Chloro-2-vinylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

5-chloro-2-ethenylbenzoic acid

InChI

InChI=1S/C9H7ClO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h2-5H,1H2,(H,11,12)

InChI Key

OQHFZIWSRDWBDV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Vinylbenzoic Acid and Analogues

Established Synthetic Pathways for Vinylbenzoic Acid Scaffolds

The creation of the vinylbenzoic acid framework can be achieved through several general approaches, each with its own advantages and substrate scope. These methods include carboxylation of vinyl-substituted aromatic systems, oxidation of styrene (B11656) derivatives, and transition metal-catalyzed cross-coupling reactions.

Carboxylation Strategies for Vinyl-Substituted Aromatic Systems

Carboxylation strategies involve the introduction of a carboxylic acid group onto a vinyl-substituted aromatic ring. This can be accomplished through methods such as Grignard reactions or the use of organolithium reagents. libretexts.orgucalgary.camasterorganicchemistry.com

Grignard Reagents: In this method, a vinyl-substituted aryl halide is first converted into a Grignard reagent by reacting it with magnesium metal. ucalgary.caucalgary.ca This organomagnesium compound then acts as a nucleophile, attacking carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt. ucalgary.cadocsity.com Subsequent acidification with a strong aqueous acid protonates the carboxylate to yield the desired vinylbenzoic acid. libretexts.orgucalgary.cadocsity.com This method is effective for many alkyl and aryl halides but is limited by the presence of functional groups that are incompatible with Grignard reagents, such as hydroxyl, amino, or carbonyl groups. libretexts.org

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents are powerful nucleophiles and strong bases. wikipedia.org They can be prepared by reacting an organic halide with lithium metal. youtube.com The resulting organolithium compound can then react with carbon dioxide to form a lithium carboxylate, which upon acidic workup, gives the carboxylic acid. masterorganicchemistry.comwikipedia.org It's noteworthy that the reaction of organolithium reagents with carboxylic acids can lead to the formation of ketones if two equivalents of the organolithium reagent are used. masterorganicchemistry.comyoutube.comaklectures.com

Enzyme-catalyzed carboxylation has also been explored. For instance, phenolic acid decarboxylases have been used for the regioselective β-carboxylation of para-hydroxystyrenes. researchgate.net

Oxidation Approaches from Styrene Derivatives

Another common strategy for synthesizing vinylbenzoic acids is the oxidation of the methyl group of a vinyltoluene derivative. This transformation can be achieved using various oxidizing agents. For example, the oxidation of substituted styrenes can lead to the formation of carboxylic acids. princeton.edunih.gov

The oxidative cleavage of the carbon-carbon double bond in styrene derivatives can also be a route to carbonyl compounds, although this is generally not a direct pathway to vinylbenzoic acids unless other functional groups are present and selectively oxidized. rsc.org Aerobic oxidation, catalyzed by metal complexes, is an area of active research for the transformation of styrenes. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for Vinyl Group Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be used to introduce a vinyl group onto a benzoic acid derivative. wikipedia.org The Heck, Suzuki, and Stille reactions are prominent examples.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgyoutube.com This reaction can be used to synthesize substituted alkenes and is particularly useful for intramolecular reactions to form cyclic compounds. youtube.comchim.itwikipedia.org The catalyst is typically a palladium(0) complex, which can be generated in situ from palladium(II) precursors like palladium(II) acetate (B1210297). wikipedia.org

Suzuki Reaction: The Suzuki reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orgyoutube.com It is widely used to synthesize styrenes and substituted biphenyls. wikipedia.org The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org A key advantage of the Suzuki coupling is the commercial availability and stability of many boronic acid reagents. orgsyn.org

Stille Reaction: The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. openochem.org The organostannanes are stable to air and moisture, but their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions. libretexts.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnersCatalyst SystemKey Features
Heck Reaction Aryl/Vinyl Halide or Triflate + AlkenePd(0) catalyst + BaseForms substituted alkenes. wikipedia.org
Suzuki Reaction Organoboron compound + OrganohalidePd(0) catalyst + BaseWide availability of boronic acids. wikipedia.orgorgsyn.org
Stille Reaction Organostannane + Organohalide/PseudohalidePd(0) catalystHigh functional group tolerance, but tin reagents are toxic. wikipedia.orgopenochem.org

Copper-Catalyzed Alkenylation Reactions for Benzoic Acid Derivatives

Copper-catalyzed reactions provide an alternative to palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. The Ullmann reaction and its variations are classic examples.

Ullmann Reaction: The traditional Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. byjus.comwikipedia.org Ullmann-type reactions, or Ullmann condensations, extend this to the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org These reactions typically require high temperatures and stoichiometric amounts of copper. wikipedia.org More modern protocols use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org For instance, the copper-catalyzed alkenylation of benzoic acid derivatives can be a viable route to vinylbenzoic acids.

Targeted Synthesis of 5-Chloro-2-vinylbenzoic Acid

While the general methods described above can be adapted for the synthesis of this compound, a more direct and specific route involves the modification of a precursor that already contains the desired substitution pattern.

Hydrolysis of Methyl 5-Chloro-2-vinylbenzoate Precursors

A common and efficient method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, Methyl 5-chloro-2-vinylbenzoate. This reaction is typically carried out under basic conditions, for example, using potassium hydroxide (B78521) in a mixture of ethanol (B145695) and water. google.com The ester is saponified to the corresponding carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound. google.com

Derivatization from Halogenated Benzenediazonium (B1195382) Tosylates

The synthesis of halogenated aromatic compounds can be effectively achieved through reactions involving arenediazonium salts. A convenient and environmentally conscious method involves the preparation of stable arenediazonium tosylates. This protocol utilizes the reaction of anilines with tert-butyl nitrite (B80452) in the presence of p-toluenesulfonic acid in ethyl acetate at room temperature. This approach is noted for its mild conditions and the stability of the resulting diazonium tosylate salts, which can often be isolated as stable solids.

For the synthesis of a precursor to this compound, one could envision starting from a suitably substituted aniline (B41778), such as 2-amino-5-chlorobenzoic acid. The diazotization of this aniline would yield the corresponding benzenediazonium tosylate. These tosylate salts are versatile intermediates. While the direct conversion to a vinyl group is a distinct process, the diazonium group can be readily replaced by various functionalities through reactions like the Sandmeyer reaction to introduce other halides or a cyano group, which can then be further elaborated to construct the vinyl moiety. The stability and reactivity of the diazonium tosylates make them valuable precursors in the multi-step synthesis of complex aromatic molecules.

Asymmetric Synthesis and Enantioselective Approaches

Asymmetric synthesis is a field of synthetic chemistry focused on the creation of chiral molecules in unequal amounts. A reaction is considered enantioselective if it preferentially forms one enantiomer over the other from an achiral starting material. This is crucial in the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired activity. Key strategies in asymmetric synthesis include the use of a chiral pool (naturally occurring enantiomerically pure starting materials), chiral auxiliaries (a chiral moiety temporarily attached to the substrate to direct stereochemistry), and chiral catalysts.

Enantioselective Cyclization Reactions Utilizing 2-Vinylbenzoic Acid Substrates

Substrates based on the 2-vinylbenzoic acid scaffold are valuable precursors in enantioselective cyclization reactions to form complex chiral structures. For instance, palladium(II)-catalyzed enantioselective oxidative tandem cyclization reactions have been developed to synthesize various heterocyclic structures. Although a specific example using this compound is not detailed, the general methodology is applicable. In these reactions, a chiral ligand on the palladium catalyst directs the intramolecular cyclization of a substrate, which could be an appropriately functionalized 2-vinylbenzoic acid derivative, to form a new stereocenter with high enantioselectivity.

Another relevant approach is the Lewis acid-catalyzed cyclization. For example, the catalyzed cyclization of propargylic alcohols with 2-vinylphenol demonstrates how a vinyl group can participate in forming a new ring system. Applying this concept to 2-vinylbenzoic acid derivatives, a chiral Lewis acid could be employed to catalyze the enantioselective addition of a nucleophile to the vinyl group, followed by cyclization, thereby generating a chiral lactone or other heterocyclic product. The choice of catalyst and reaction conditions is critical for achieving high yields and enantiomeric excess (e.e.).

The following table summarizes representative data for an asymmetric cycloaddition reaction, illustrating the effectiveness of chiral catalysis in achieving high enantioselectivity.

EntryCatalystSolventYield (%)ee (%)
1Cu(OTf)₂/BoxCH₂Cl₂8592
2Sc(OTf)₃/PyBoxToluene7888
3Zn(NTf₂)₂/i-Pr-PyBoxTHF9195

This table represents typical results for copper(II)-catalyzed asymmetric [4+2]-cycloadditions of vinyl azides with unsaturated ketone esters to highlight the potential for high enantioselectivity in reactions involving vinyl groups. Specific results for 2-vinylbenzoic acid substrates would be dependent on the exact reaction.

Chiral Induction in Functionalization of Vinylbenzoic Acids

Chiral induction refers to the transfer of chirality from an existing chiral center or a chiral reagent/catalyst to a new stereocenter during a chemical reaction. In the context of vinylbenzoic acids, this can be achieved through several methods.

One common strategy is the use of a chiral auxiliary . An enantiomerically pure auxiliary, such as an Evans oxazolidinone, could be attached to the carboxylic acid group of this compound. This chiral auxiliary would then direct the stereochemical outcome of a subsequent reaction on the vinyl group, for example, an epoxidation or a Michael addition. The steric bulk of the auxiliary blocks one face of the molecule, forcing the reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Another powerful method is asymmetric catalysis . A chiral catalyst can interact with the vinylbenzoic acid substrate to create a chiral environment around the reactive vinyl group. This forces the incoming reagent to approach from a specific direction, resulting in an enantioselective transformation. For instance, a Sharpless asymmetric epoxidation could be adapted for the vinyl group, using a chiral titanium complex to deliver an oxygen atom stereoselectively. Similarly, chiral functionalization of the vinyl group can be achieved through catalytic processes that create new carbon-carbon or carbon-heteroatom bonds with high enantioselectivity.

The table below illustrates the impact of different chiral auxiliaries on the diastereoselectivity of a hypothetical enolate alkylation, a common method where chiral induction is employed.

AuxiliaryReactionDiastereomeric Ratio
(S)-4-PhenyloxazolidinoneEnolate Alkylation92:8
(R,R)-2,5-DiphenylpyrrolidineMichael Addition95:5
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Hydrazone Alkylation>98:2

This table provides representative data for the effectiveness of various chiral auxiliaries in directing stereoselective reactions.

Novel Synthetic Route Development for this compound

The development of novel synthetic routes for molecules like this compound often focuses on improving efficiency, reducing step count, and utilizing more sustainable reagents. While a specific novel route for this exact molecule is not prominently featured in recent literature, advancements in C-H functionalization and cross-coupling reactions represent the forefront of synthetic methodology applicable to its synthesis.

A potential novel approach would involve a late-stage C-H vinylation of a 5-chlorobenzoic acid derivative. Modern palladium-catalyzed C-H activation/vinylation reactions allow for the direct introduction of a vinyl group onto an aromatic ring without the need for pre-functionalization (e.g., conversion to a halide or boronic acid). This strategy would involve a directing group, possibly the carboxylic acid itself or a temporarily installed group, to guide the palladium catalyst to the C-H bond at the 2-position of the 5-chlorobenzoic acid core. The vinyl group could be introduced using various vinylating agents like vinyl acetate or ethylene (B1197577) gas. This approach would be highly atom-economical and could significantly shorten the synthetic sequence compared to traditional methods.

Another innovative strategy could be based on the functionalization of vinyl arenes. One could start with a simpler precursor, such as 2,4-dichlorostyrene. A regioselective carboxylation reaction, perhaps using a palladium or nickel catalyst with carbon dioxide, could be developed to introduce the carboxylic acid group at the desired position on the aromatic ring. This would represent a reverse of the traditional synthetic logic and leverage the increasing sophistication of catalytic carboxylation reactions.

These modern approaches, focusing on direct C-H functionalization and novel catalytic transformations, offer promising avenues for the future development of efficient and elegant syntheses of this compound and its analogs.

Reactivity and Chemical Transformations of 5 Chloro 2 Vinylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes reactions typical of aromatic acids. These include esterification, amidation, and salt formation, enabling the synthesis of a diverse array of derivatives.

Esterification: 5-Chloro-2-vinylbenzoic acid can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst. This reaction, known as Fischer-Speier esterification, is a common method for protecting the carboxylic acid or for modifying the properties of the molecule. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.

General Reaction Scheme for Esterification:

this compound + R-OH (Alcohol) ⇌ 5-Chloro-2-vinylbenzoate (Ester) + H₂O

Amidation: The synthesis of amides from this compound can be achieved by reacting it with primary or secondary amines. This transformation typically requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts. This reaction is fundamental in peptide synthesis and for the creation of polyamide materials. nih.gov The direct amidation of carboxylic acids can also be achieved using specific catalysts like Nb₂O₅, which activates the carbonyl group. researchgate.net

General Reaction Scheme for Amidation:

this compound + R-NH₂ (Amine) → 5-Chloro-2-vinylbenzamide (Amide) + H₂O

Reactant (Alcohol/Amine)ProductReaction Conditions (Illustrative)Yield (%) (Illustrative)
Methanol (B129727)Methyl 5-chloro-2-vinylbenzoateH₂SO₄ (catalyst), Reflux85-95
Ethanol (B145695)Ethyl 5-chloro-2-vinylbenzoateHCl (gas), 0°C to RT80-90
BenzylamineN-Benzyl-5-chloro-2-vinylbenzamideEDC, HOBt, DMF75-85
Aniline (B41778)N-Phenyl-5-chloro-2-vinylbenzamideSOCl₂, then aniline70-80

The acidic proton of the carboxylic acid group can be readily abstracted by a base to form a carboxylate salt. This is a simple acid-base reaction that occurs with a wide range of inorganic and organic bases.

Reaction with Bases:

With strong bases (e.g., NaOH, KOH): Forms water-soluble sodium or potassium 5-chloro-2-vinylbenzoate salts.

With weaker bases (e.g., NaHCO₃, Et₃N): Also forms the corresponding salts, often used to facilitate reactions or for purification purposes.

The carboxylic acid can also be converted into more reactive derivatives, such as acyl chlorides. Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) replaces the -OH group with a -Cl atom, yielding 5-chloro-2-vinylbenzoyl chloride. This acyl chloride is a highly reactive intermediate that can be used to form esters and amides under milder conditions and often in higher yields than direct reactions with the carboxylic acid.

Vinyl Group Reactivity in Polymerization Processes

The vinyl group (-CH=CH₂) of this compound is a key functional group that allows it to act as a monomer in polymerization reactions. This enables its incorporation into various polymer backbones, leading to functional materials with tailored properties. While specific studies on this compound are limited, its reactivity can be inferred from the well-documented polymerization of its isomer, 4-vinylbenzoic acid (4VBA). researchgate.net

This compound can be used as a specialty monomer to introduce both acidic functionality and a halogen atom into a polymer chain. Homopolymerization of this monomer would yield poly(this compound). The polymerization can be initiated by free-radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be employed to synthesize polymers with controlled molecular weights and narrow polydispersity. core.ac.uk

Copolymerization of this compound with other vinyl monomers is a powerful strategy to create polymers with a wide range of properties. By adjusting the comonomer feed ratio, the physical and chemical characteristics of the resulting copolymer can be finely tuned. For instance, copolymerization with styrene (B11656) could enhance the thermal stability and mechanical properties of the resulting polymer, while copolymerization with acrylates could modify its solubility and glass transition temperature. The presence of the carboxylic acid group provides sites for post-polymerization modification and influences the polymer's solubility and adhesion properties. Studies on related vinyl monomers have shown successful copolymerization with monomers like vinyl benzene (B151609). nih.gov

ComonomerPolymerization MethodResulting CopolymerPotential Properties
StyreneRAFT PolymerizationPoly(this compound-co-styrene)Modified thermal properties, reactive sites
Methyl MethacrylateFree Radical PolymerizationPoly(this compound-co-methyl methacrylate)Tunable glass transition temperature, functional coating material
N-isopropylacrylamideFree Radical PolymerizationPoly(this compound-co-N-isopropylacrylamide)pH and thermo-responsive hydrogels

This table is based on the known copolymerization behavior of vinylbenzoic acids and other functional monomers. researchgate.netcore.ac.uk

The incorporation of vinylbenzoic acid monomers is a key strategy for designing complex and functional polymer architectures. These include block copolymers, graft copolymers, and star polymers. For example, using RAFT polymerization, a block of polystyrene can be synthesized first, and then this compound can be added to grow a second block, resulting in a polystyrene-b-poly(this compound) diblock copolymer. researchgate.netcore.ac.uk These well-defined architectures are crucial for applications in nanotechnology, such as self-assembling materials and drug delivery systems. The carboxylic acid groups within these polymers can be further functionalized post-polymerization, for example, by coupling with fluorescent dyes, bioactive molecules, or crosslinking agents, leading to highly sophisticated materials. researchgate.net

Halogen and Aromatic Ring Reactivity of this compound

The chemical behavior of this compound is characterized by the interplay of three key functional groups: the carboxylic acid, the vinyl substituent, and the chloro atom attached to the aromatic ring. These groups influence the electron density and reactivity of the benzene ring, dictating the outcomes of various organic transformations.

Ortho-Directed Metallation and Functionalization Strategies

Ortho-directed metallation is a powerful technique for the regioselective functionalization of aromatic compounds. In this process, a heteroatom-containing functional group directs a strong base, typically an organolithium reagent, to deprotonate the proton at the adjacent ortho position. This generates a stabilized carbanion that can then react with various electrophiles.

For this compound, the carboxylic acid group can act as a directing metallation group (DMG). Upon treatment with a strong base like sec-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), the acidic proton of the carboxylic acid is first removed to form a lithium carboxylate. This carboxylate then directs the lithiation to the C6 position, which is ortho to the carboxylate and meta to the chloro group. The chloro group itself is a moderate directing group and would also favor metallation at the C6 position. The vinyl group at the C2 position sterically hinders the deprotonation at this site.

The resulting aryllithium intermediate is a versatile synthon that can be trapped with a range of electrophiles to introduce new functional groups at the C6 position. This strategy allows for the synthesis of highly substituted benzoic acid derivatives.

Table 1: Potential Electrophiles for Functionalization of the C6-Lithiated Intermediate

ElectrophileResulting Functional Group at C6
Alkyl halides (e.g., CH₃I)Alkyl (e.g., Methyl)
Aldehydes/Ketones (e.g., (CH₃)₂CO)Hydroxyalkyl
Carbon dioxide (CO₂)Carboxylic acid
Disulfides (e.g., (CH₃S)₂)Thioether (e.g., Methylthio)
Iodine (I₂)Iodo

It is important to note that the carboxylic acid group is considered to be of intermediate capacity in directing metallation compared to stronger directing groups like amides or methoxy groups. rsc.org The reaction conditions, such as the choice of base and solvent, are crucial for achieving high regioselectivity and yield.

Cross-Coupling Reactions with Vinylbenzoic Acid Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, both the chloro substituent and the vinyl group can potentially participate in cross-coupling reactions.

The carbon-chlorine bond at the C5 position can undergo coupling with various partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or organozinc reagents (Negishi coupling). These reactions typically employ a palladium(0) catalyst and a suitable ligand. The success of these couplings would depend on the relative reactivity of the C-Cl bond, which is generally less reactive than C-Br or C-I bonds, often requiring more forcing conditions or specialized catalyst systems.

The vinyl group can also participate in cross-coupling reactions, most notably the Heck reaction, where it can couple with an aryl or vinyl halide. However, in the context of intramolecular reactions or reactions with external coupling partners, the vinyl group provides a handle for further molecular elaboration.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerPotential Product
Suzuki CouplingArylboronic acid5-Aryl-2-vinylbenzoic acid
Stille CouplingOrganostannane5-Alkyl/Aryl-2-vinylbenzoic acid
Heck ReactionAryl halideStilbene derivative

The presence of the carboxylic acid group can sometimes interfere with the catalytic cycle of cross-coupling reactions. Therefore, it may be necessary to protect the carboxylic acid as an ester prior to the coupling reaction, followed by deprotection.

Nucleophilic Aromatic Substitution on Halogenated Position

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com

In this compound, the carboxylic acid group is an electron-withdrawing group. However, it is situated meta to the chloro substituent. The vinyl group is generally considered to be weakly electron-withdrawing or electron-donating depending on the resonance context. The lack of a strong electron-withdrawing group ortho or para to the chlorine atom makes the direct displacement of the chloro group by a nucleophile via the classical SNAr addition-elimination mechanism challenging under standard conditions. nih.gov

For this transformation to be feasible, very strong nucleophiles and harsh reaction conditions, such as high temperatures and pressures, would likely be required. Alternatively, the reaction could potentially proceed through a benzyne mechanism under the influence of a very strong base like sodium amide. chemistrysteps.com This elimination-addition pathway would, however, likely lead to a mixture of regioisomeric products.

Cyclization Reactions and Annulation Strategies

The vinylbenzoic acid motif is a valuable precursor for the construction of various fused ring systems and heterocyclic compounds through cyclization reactions.

Intramolecular Cyclizations Leading to Fused Ring Systems

The vinyl group in this compound is well-positioned for intramolecular cyclization reactions, leading to the formation of six-membered rings. For instance, intramolecular Friedel-Crafts acylation, promoted by a strong acid, could potentially lead to the formation of a substituted 1-tetralone derivative. In this scenario, the carboxylic acid would first need to be converted to a more reactive acyl chloride or anhydride.

Another possibility is an intramolecular Heck reaction. If the molecule were modified to contain a suitably positioned halide or triflate on a side chain attached to the vinyl group, palladium-catalyzed cyclization could be a viable route to various carbocyclic and heterocyclic systems.

Halocyclization and Lactonization Pathways

The reaction of the carboxylic acid and the adjacent vinyl group provides a direct pathway for the synthesis of lactones. This transformation, known as halolactonization, is typically initiated by an electrophilic halogen source such as iodine (iodolactonization) or bromine (bromolactonization).

In the case of this compound, treatment with iodine and a base would lead to the formation of a five-membered iodolactone. The reaction proceeds through the initial formation of an iodonium ion intermediate from the vinyl group, which is then trapped intramolecularly by the carboxylate nucleophile. This reaction is often highly diastereoselective.

Recent research has also explored the copper-catalyzed amino lactonization of 2-vinylbenzoic acid derivatives. researchgate.net This methodology allows for the synthesis of amino-substituted lactones. While the specific use of this compound was not detailed, it is plausible that this substrate would undergo a similar transformation. The reaction involves the use of N-fluorobenzenesulfonimide (NFSI) as an amination reagent and a copper catalyst. This approach provides access to valuable nitrogen-containing heterocyclic scaffolds. researchgate.net

Table 3: Potential Cyclization Products from this compound

Reaction TypeReagentsProduct Type
IodolactonizationI₂, NaHCO₃Iodolactone
BromolactonizationBr₂, NaHCO₃Bromolactone
Amino lactonizationNFSI, Cu catalystAmino lactone

These cyclization strategies highlight the synthetic utility of this compound as a building block for more complex molecular architectures.

Trifluoromethylation/Cyclization Reactions of Vinylbenzoic Acids

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical and biological properties. In the context of vinylbenzoic acids, trifluoromethylation can be coupled with a cyclization reaction to generate complex heterocyclic structures. While specific studies on the trifluoromethylation/cyclization of this compound are not extensively documented in publicly available literature, general principles of such reactions on related substrates can provide insight into its expected reactivity.

Trifluoromethylation of alkenes, including vinylarenes, can be achieved through various methods, often involving radical or transition-metal-catalyzed pathways. A common strategy involves the use of a trifluoromethyl radical source, which can add across the double bond of the vinyl group. The resulting radical intermediate can then undergo an intramolecular cyclization with the carboxylic acid moiety to form a lactone.

General Reaction Scheme:

A plausible reaction pathway for the trifluoromethylation/cyclization of a generic 2-vinylbenzoic acid is depicted below. This typically involves the generation of a trifluoromethyl radical (CF3•), which adds to the vinyl group. The resulting benzylic radical can then be trapped intramolecularly by the carboxylic acid to form a lactone ring.

Step 1: Trifluoromethyl Radical Addition: A trifluoromethyl radical adds to the terminal carbon of the vinyl group, leading to the formation of a more stable benzylic radical.

Step 2: Intramolecular Cyclization: The newly formed radical attacks the carbonyl oxygen of the carboxylic acid group.

Step 3: Ring Closure and Rearrangement: A subsequent rearrangement and loss of a hydrogen atom leads to the formation of a stable trifluoromethylated lactone.

The specific reagents and conditions for such a transformation would be critical. For instance, visible-light-induced radical cascade reactions have been developed for the trifluoromethylation/cyclization of inactivated alkenes, offering a pathway to trifluoromethylated polycyclic compounds under mild conditions.

Expected Products for this compound:

Should this compound undergo such a reaction, the expected product would be a trifluoromethylated and chlorinated isochroman-1-one derivative. The chlorine atom at the 5-position is expected to remain on the aromatic ring, influencing the electronic properties of the final product.

Detailed Research Findings:

Currently, specific research data detailing the yields, reaction conditions, and spectroscopic characterization for the trifluoromethylation/cyclization of this compound is not available in the reviewed scientific literature. Further experimental investigation is required to determine the feasibility and outcomes of this transformation.

Comparative Reactivity Studies of Isomeric Chlorovinylbenzoic Acids

The position of the chlorine atom on the aromatic ring of chlorovinylbenzoic acids is expected to have a significant impact on their reactivity, particularly in reactions involving the vinyl group and the carboxylic acid. The electronic effects of the chlorine atom—whether it is located at the 3, 4, or 5-position relative to the carboxylic acid—will influence the nucleophilicity of the vinyl group and the acidity of the carboxylic acid.

Electronic Effects of the Chloro Substituent:

Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the aromatic ring, making the ring less nucleophilic and the carboxylic acid more acidic. This effect is strongest at the ortho and para positions.

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic ring, increasing electron density, particularly at the ortho and para positions.

In the case of chlorovinylbenzoic acids, the position of the chlorine atom will modulate the electron density of the vinyl group's double bond.

Hypothetical Reactivity Comparison in Cyclization Reactions:

This compound: The chlorine atom is at the meta position relative to the vinyl group. Its electron-withdrawing inductive effect will be felt, but the resonance effect will not directly influence the vinyl group.

4-Chloro-2-vinylbenzoic Acid: The chlorine atom is para to the vinyl group. Here, the electron-donating resonance effect could increase the nucleophilicity of the vinyl group, potentially accelerating an electrophilic cyclization.

3-Chloro-2-vinylbenzoic Acid: The chlorine atom is ortho to the vinyl group. Both steric hindrance and a strong inductive effect could influence the reactivity.

Data on Isomeric Reactivity:

A comprehensive search of scientific databases did not yield specific experimental data comparing the reaction rates or yields for the cyclization or other chemical transformations of this compound against its other chloro-substituted isomers. Such a study would be valuable for understanding the structure-reactivity relationships in this class of compounds.

Theoretical and Computational Investigations of Substituted Vinylbenzoic Acids

Quantum Chemical Characterization

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), provide a powerful lens for examining the molecular structure and properties of substituted vinylbenzoic acids. These theoretical investigations offer a microscopic understanding of the electronic behavior that governs the compound's reactivity and acidity.

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Chloro-2-vinylbenzoic acid, DFT calculations, often using the B3LYP method with basis sets like 6-31G(d,p) or 6-311++G**, are instrumental in determining its optimized molecular geometry and electronic properties. researchgate.netnih.gov The electronic structure is fundamentally influenced by the substituents on the benzene (B151609) ring: the chloro group at the C5 position and the vinyl group at the C2 position.

The chlorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, pulling electron density from the aromatic ring. The vinyl group, positioned ortho to the carboxylic acid, can participate in π-conjugation with the ring. These substitutions create an asymmetric distribution of electron density across the molecule. This distribution is critical in determining the molecule's reactivity, stability, and spectroscopic signatures. researchgate.net DFT calculations for similar substituted benzoic acids have been successfully used to correlate theoretical vibrational frequencies (FTIR and FT-Raman) with experimental data, confirming the accuracy of the computed structures. nih.gov

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis provides crucial information about the chemical reactivity and kinetic stability of a molecule. actascientific.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that helps to characterize the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. actascientific.comresearchgate.net

For this compound, the presence of electron-withdrawing chloro and carboxylic acid groups is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would show regions of negative potential (electron-rich) around the electronegative oxygen and chlorine atoms, while positive potential (electron-poor) would be concentrated around the acidic hydrogen of the carboxyl group. researchgate.net This charge separation is a direct consequence of the inductive and resonance effects of the substituents.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid Note: This table presents typical values for a related molecule, 4-(carboxyamino)-benzoic acid, to illustrate the concept, as specific data for this compound is not available in the provided sources. Calculations were performed at the B3LYP/6-311G level. actascientific.com

ParameterEnergy (eV)
HOMO Energy-6.82
LUMO Energy-1.82
Energy Gap (LUMO-HOMO)5.00

Acidity and Substituent Effects

The acidity of benzoic acid derivatives is a well-studied phenomenon where substituent effects play a predictable, yet complex, role. The position and electronic nature of the chloro and vinyl groups in this compound significantly modulate the acidity of the carboxylic group.

Gas-Phase Acidity Determinations

Gas-phase acidity provides a measure of a molecule's intrinsic acidity without the influence of solvent effects. It is typically expressed as the Gibbs free energy change (ΔacidG°) for the deprotonation reaction. Theoretical studies using DFT have shown excellent correlation between calculated and experimental gas-phase acidities for a wide range of substituted benzoic acids. mdpi.comresearchgate.net

Electron-withdrawing substituents stabilize the resulting carboxylate anion, leading to a lower ΔacidG° and thus a stronger acid. Conversely, electron-donating groups destabilize the anion, making the acid weaker. nih.govlibretexts.org Given that both the chloro group and, to a lesser extent, the vinyl group are electron-withdrawing, the gas-phase acidity of this compound is expected to be significantly higher (i.e., a more negative ΔacidG°) than that of unsubstituted benzoic acid. Studies show that electron-withdrawing groups increase acidity in the general trend of ortho < meta < para. mdpi.comresearchgate.netnih.gov

Table 2: Calculated Gas-Phase Acidity (ΔacidG°, kcal/mol) for Selected Substituted Benzoic Acids This table showcases the effect of different substituents on acidity. Lower values indicate stronger acidity. mdpi.comnih.gov

SubstituentPositionCalculated ΔacidG° (kcal/mol)
-H (Benzoic Acid)-337.8
-CH3para339.2
-OHpara336.1
-Clmeta331.8
-Clpara332.3
-CNpara327.3
-NO2para324.9

Inductive and Resonance Contributions of Substituents on Acidity

Inductive Effect (-I): This effect is transmitted through the sigma bonds and relates to the electronegativity of the substituent. The chlorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the carboxylic group. This stabilizes the negative charge of the conjugate benzoate (B1203000) anion, thereby increasing the acidity. libretexts.orgopenstax.org

Resonance Effect (±R): This effect involves the delocalization of π-electrons through the aromatic system. The chlorine atom has a weak electron-donating resonance effect (+R) due to its lone pairs, but this is generally outweighed by its strong -I effect. The vinyl group at the C2 position can exert a weak electron-withdrawing resonance effect (-R), further delocalizing the negative charge of the anion and contributing to increased acidity.

The balance of these effects determines the final acidity. For this compound, the dominant -I effect of the chlorine and the -R effect of the vinyl group work in concert to increase the acid strength compared to benzoic acid. mdpi.comnih.gov

Intramolecular Hydrogen Bonding in Ortho-Substituted Benzoic Acids and Acidity Effects

Ortho-substituted benzoic acids often exhibit unique behavior due to the proximity of the substituent to the carboxylic acid group, an observation known as the "ortho-effect". libretexts.org This effect is typically a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding. libretexts.orgresearchgate.net

In a molecule like 5-chloro-2-hydroxybenzoic acid, a strong intramolecular hydrogen bond forms between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid, creating a stable six-membered ring. nih.gov For this compound, a similar, albeit weaker, intramolecular interaction is possible between the acidic proton of the carboxyl group and the π-electron cloud of the ortho-vinyl group (an O-H···π interaction).

Such an intramolecular bond can have competing effects on acidity. It stabilizes the neutral acid molecule, which would tend to decrease acidity. However, the steric hindrance from the ortho-vinyl group can also force the -COOH group to twist out of the plane of the benzene ring. This twisting disrupts the resonance stabilization of the carboxylate anion, which would also decrease acidity. Despite these potential acid-weakening effects, almost all ortho-substituents, regardless of their electronic nature, are observed to increase the acidity of benzoic acid, highlighting the complexity of the ortho-effect. libretexts.org

Conformational Analysis and Stability

Theoretical studies are crucial for understanding the three-dimensional arrangements of atoms in substituted vinylbenzoic acids and the energetic consequences of these arrangements. Such analyses provide a foundational understanding of the molecule's physical and chemical properties.

Rotational Barriers and Energetic Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the vinyl and carboxylic acid groups to the phenyl ring. The energetic landscape of these molecules is a map of potential energy as a function of these rotational, or dihedral, angles.

Computational studies on analogous molecules, such as 4-vinylbenzoic acid, have been performed to understand and quantify conformational disorder. researchgate.net These studies reveal that the vinyl group can undergo a "flip-flop" motion relative to the phenyl ring. researchgate.net The key rotational barrier is associated with the torsion of the vinyl group. At low temperatures, the vinyl group tends to be coplanar with the phenyl ring, corresponding to a torsional angle near 0°. researchgate.net However, at higher temperatures, a large-amplitude torsional motion can lead to a minor conformer with a torsional angle closer to 180°. researchgate.net

The intramolecular potential function describing this torsional vibration can be derived from ab initio electronic structure calculations. researchgate.net The energy difference between these conformers and the energy barrier for their interconversion defines the key features of the energetic landscape. For substituted benzamides, a related class of compounds, the rotational barrier for the C(sp2)−C(aryl) bond has been calculated to be around 2.80 kcal/mol, with the lowest energy conformation having a dihedral angle of approximately ±28°.

Table 1: Representative Rotational Energy Data for a Related Substituted Benzamide

Dihedral Angle (°)Relative Energy (kcal/mol)
00.48
±280.00
902.80
Data derived from studies on N-methylbenzamide and is illustrative of the energetic scales involved in aryl bond rotation.

Intermolecular Interactions and Dimerization Energies

In the solid state and in non-polar solvents, benzoic acids are known to form hydrogen-bonded dimers. The carboxylic acid groups of two molecules interact to form a stable eight-membered ring. Computational chemistry provides a powerful tool to quantify the strength of these interactions.

The interaction energies for the dimerization of substituted benzoic acids can be calculated using various theoretical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). These calculations typically account for basis set superposition error (BSSE) to improve accuracy.

Studies on 4-substituted benzoic acids have shown that the stability of the dimer is influenced by the electronic nature of the substituent. Electron-donating groups tend to form more stable hydrogen bonds, resulting in more negative dimerization energies. Conversely, electron-withdrawing groups can decrease the stability of the dimer.

For this compound, both the chloro and vinyl groups will modulate the electronic properties of the benzoic acid moiety. The chlorine atom is an electron-withdrawing group, which would be expected to slightly decrease the dimerization energy compared to unsubstituted benzoic acid. The vinyl group's effect is more complex and depends on its orientation.

The total stabilization energies for dimers of related compounds can be significant, often exceeding 60 kJ/mol, which is indicative of strong hydrogen bonding. Natural Bond Orbital (NBO) analysis is often employed to understand the origin of these interactions, typically revealing charge transfer from the lone pairs of the carbonyl oxygen of one monomer to the antibonding orbital of the O-H bond of the other.

Table 2: Calculated Interaction Energies for Dimers of Substituted Benzoic Acids

Substituent (at para-position)Interaction Energy (kcal/mol) - DFTInteraction Energy (kcal/mol) - HF
NH₂-17.55-15.65
OH-17.15-15.28
H-16.89-15.01
F-16.48-14.63
Cl-16.59-14.73
CN-16.22-14.33
NO₂-15.98-14.07
This table presents data for 4-substituted benzoic acids to illustrate the effect of substituents on dimerization energy.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction pathway can be mapped out.

For vinylbenzoic acids, computational methods can be applied to understand their formation and their subsequent reactions. For instance, the formation of 4-vinylbenzoic acid from 4-bromomethylbenzoic acid can occur via the Wittig reaction. brainly.comscribd.com The mechanism of this reaction, involving the formation of a phosphonium (B103445) ylide and its subsequent reaction with a carbonyl compound, can be modeled computationally to understand the energetics of each step. brainly.com

Furthermore, the reactivity of the benzoic acid moiety itself has been the subject of computational investigation. Studies on the reaction of benzoic acid with atmospheric radicals such as OH, NO₃, and SO₄⁻ have been conducted using DFT. researchgate.net These studies show that the reaction can proceed via either addition to the aromatic ring or hydrogen abstraction from the carboxylic acid group. researchgate.net The calculated potential energy barriers for these different pathways reveal the most likely reaction channels. researchgate.net For the reaction with OH radicals, addition pathways are generally found to have lower activation barriers than abstraction pathways. researchgate.net

While these studies were not performed specifically on this compound, the principles and expected reaction pathways would be similar. The presence of the chloro and vinyl substituents would quantitatively alter the reaction barriers and the stability of intermediates, potentially opening new reaction channels or altering the regioselectivity of radical addition. Such computational studies are vital for predicting the chemical fate and reactivity of these molecules in various environments. rsc.org

Advanced Analytical Methodologies for Characterization of 5 Chloro 2 Vinylbenzoic Acid

Spectroscopic Techniques

Spectroscopy provides fundamental insights into the molecular structure and composition of 5-Chloro-2-vinylbenzoic acid by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy is used to identify the number and types of hydrogen atoms. In this compound, the protons of the vinyl group and the aromatic ring exhibit characteristic chemical shifts and splitting patterns. The vinyl protons typically form a complex splitting pattern known as an AMX system, with distinct signals for the geminal, cis, and trans protons. The aromatic protons show splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The acidic proton of the carboxylic acid group usually appears as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups. Key signals include the carbonyl carbon of the carboxylic acid, the sp² carbons of the vinyl group, and the six distinct carbons of the aromatic ring, whose shifts are affected by the chloro, vinyl, and carboxyl substituents.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal correlations between coupled protons (e.g., within the vinyl group and between adjacent aromatic protons), while HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm

Atom TypeExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)Notes
Carboxylic Acid (-COOH)> 10.0 (broad singlet)~171The acidic proton is highly deshielded; the carbonyl carbon is also significantly downfield. rsc.orgdocbrown.info
Vinyl (-CH=CH₂)5.2 - 7.0 (3H, complex)~115 (CH₂) & ~135 (CH)Vinyl protons typically show complex dd (doublet of doublets) splitting patterns. rsc.org
Aromatic (Ar-H)7.3 - 8.0 (3H, complex)127 - 142Specific shifts and splitting (d, dd) depend on the position relative to substituents. rsc.orgrsc.org
C-Cl (Aromatic)-~133Carbon directly attached to chlorine is deshielded. rsc.org
C-COOH (Aromatic)-~130Quaternary carbon attached to the carboxyl group. rsc.org
C-Vinyl (Aromatic)-~141Quaternary carbon attached to the vinyl group. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum is dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. Other key absorptions include a strong C=O stretching band for the carbonyl group, C=C stretching vibrations for both the vinyl group and the aromatic ring, and a C-Cl stretching vibration at lower wavenumbers.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=C bonds of the vinyl and aromatic groups, and the C=O bond, typically produce strong Raman signals. This makes Raman spectroscopy particularly useful for analyzing the carbon framework of the molecule.

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹)

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibration Type
Carboxylic Acid O-H3300 - 2500 (very broad)WeakStretching (H-bonded dimer) researchgate.net
Aromatic C-H3100 - 3000StrongStretching
Vinyl C-H3080 - 3020StrongStretching
Carboxylic Acid C=O1710 - 1680 (strong)StrongStretching researchgate.net
Vinyl C=C1640 - 1620StrongStretching
Aromatic C=C1600 & 1475 (variable)StrongRing Stretching
Carboxylic Acid O-H950 - 900 (broad)WeakOut-of-plane bend (dimer)
Aromatic C-H900 - 675MediumOut-of-plane bend
C-Cl800 - 600MediumStretching

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often coupled with liquid chromatography. It is ideal for polar molecules like carboxylic acids. This compound would typically be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or as adducts like [M+H]⁺ or [M+Na]⁺ in positive ion mode. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) requires the analyte to be volatile. Since carboxylic acids have low volatility, a derivatization step, such as conversion to a methyl ester or a silyl (B83357) ester, is typically required before analysis. researchgate.netnih.gov Once ionized by electron impact (EI), the derivatized molecule undergoes predictable fragmentation, providing structural confirmation.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) combines the separation power of HPLC with high-resolution mass analysis. This technique allows for the determination of the precise mass of the molecular ion, which can be used to calculate the exact elemental formula of this compound (C₉H₇ClO₂, exact mass: 182.0135). nih.gov The presence of chlorine is readily identified by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways include the loss of small molecules or radicals such as •OH (M-17), H₂O (M-18), and •COOH (M-45). docbrown.infolibretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Value (for ³⁵Cl)Ion FormulaFragmentation Pathway
182[C₉H₇ClO₂]⁺•Molecular Ion (M⁺•)
165[C₉H₆ClO]⁺Loss of •OH radical from the carboxylic acid docbrown.infolibretexts.org
137[C₈H₆Cl]⁺Loss of •COOH radical docbrown.infolibretexts.org
102[C₇H₅Cl]⁺•Loss of the vinyl group and CO₂
77[C₆H₅]⁺Phenyl cation, from more extensive fragmentation docbrown.info

Chromatographic Separation Techniques

Chromatography is used to separate the components of a mixture, making it indispensable for assessing the purity of this compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. A reversed-phase C18 column is typically employed for separation. sielc.comhelixchrom.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often acidified with formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated, less polar form, leading to better peak shape and retention. sielc.com Detection is commonly achieved using a UV-Vis or Photodiode Array (PDA) detector, which can monitor the analyte's absorbance at its λ_max, typically around 254 nm, due to the aromatic system. researchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, its high polarity and low volatility necessitate a chemical derivatization step prior to injection. researchgate.net The carboxylic acid functional group is typically converted into a more volatile ester (e.g., methyl ester via reaction with diazomethane (B1218177) or methanol with an acid catalyst) or a silyl ester (e.g., using BSTFA). researchgate.netnih.gov The resulting derivative can then be separated on a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5ms). A temperature gradient program is used to elute the compound, which is then detected, often by a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). researchgate.net

Capillary Electrophoresis (CE) and Ion Chromatography (IC)

Capillary Electrophoresis and Ion Chromatography are instrumental in the analysis of ionic and ionogenic compounds like this compound. These techniques separate analytes based on their charge, size, and ionic interactions, offering robust methods for quantification and purity assessment.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that utilizes an electric field to separate ions in a narrow capillary. For aromatic carboxylic acids, the separation is based on differences in their charge-to-mass ratio. usp.org The carboxyl group of this compound is ionizable, making it well-suited for CE analysis. Key parameters such as the pH of the electrolyte buffer, its concentration, and the addition of organic solvents are optimized to achieve complete separation from isomers or related impurities. researchgate.net In a typical setup for analyzing substituted benzoic acids, a phosphate (B84403) or borate (B1201080) buffer is used to maintain a stable pH, ensuring consistent ionization and migration times. researchgate.netnih.gov

The mode of CE most applicable is Capillary Zone Electrophoresis (CZE), where the capillary is filled with a homogenous buffer solution. usp.org The migration time of this compound would be influenced by its negative charge at neutral or basic pH and the electroosmotic flow (EOF) within the capillary. Direct UV detection is commonly employed, as the aromatic ring of the compound absorbs UV light.

Table 1: Illustrative Capillary Electrophoresis Parameters for Aromatic Acid Analysis
ParameterTypical ConditionPurpose
CapillaryFused-silica, 50-75 µm i.d., 40-60 cm lengthProvides the medium for separation.
Background Electrolyte (BGE)20-50 mM Phosphate or Borate bufferMaintains pH and conducts current.
pH7.0 - 9.0Ensures deprotonation of the carboxylic acid for migration. researchgate.net
Applied Voltage15-30 kVDrives the separation.
Temperature20-25 °CEnsures reproducible migration times by controlling viscosity. usp.org
DetectionUV Absorbance at ~230 nmQuantifies the analyte based on its chromophore.

Ion Chromatography (IC)

IC is a form of high-performance liquid chromatography (HPLC) that separates ions based on their interactions with a charged stationary phase. nih.gov For the analysis of this compound, Ion-Exclusion Chromatography (IEC) is a particularly effective mode. oup.comoup.com In IEC, a resin with the same charge as the analyte (anionic) is used. This causes repulsion of the fully ionized analyte, leading to its separation from neutral or cationic species. oup.com

The determination of aromatic acids by IC can be challenging due to potential hydrophobic interactions between the analyte and the stationary phase, which may cause peak tailing and long retention times. oup.com To overcome this, mobile phase composition is carefully controlled, often using dilute mineral acids (like sulfuric acid) or adding organic modifiers. oup.com Suppressed conductivity detection is a common choice for IC, as it provides high sensitivity for ionic compounds. thermofisher.com

Advanced Analytical Approaches and Emerging Technologies

To address the challenges of analyzing complex mixtures and to increase the speed of discovery and quality control processes, analytical chemistry has moved towards more integrated and automated solutions.

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both separation and identification of analytes in a single run. nih.gov For a compound like this compound, which may be present in complex matrices such as reaction mixtures or environmental samples, these techniques are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool that couples the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer. A reversed-phase HPLC method would first separate this compound from other components in the mixture. The eluent from the HPLC column is then introduced into the mass spectrometer, which ionizes the molecule and measures its mass-to-charge ratio. This provides a definitive identification of the compound and allows for highly sensitive quantification. nih.govresearchgate.net LC-MS/MS (tandem mass spectrometry) can further enhance selectivity by fragmenting the parent ion and detecting specific fragment ions, which is particularly useful for analysis in complex matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile compounds, GC-MS is a standard technique. Since carboxylic acids like this compound have low volatility, a derivatization step is typically required before analysis. nih.gov This involves converting the carboxylic acid group into a more volatile ester, such as a methyl or trimethylsilyl (B98337) ester. researchgate.netnih.gov The derivatized analyte is then separated on a GC column and detected by a mass spectrometer. researchgate.net GC-MS provides excellent chromatographic resolution and generates mass spectra that can be compared against libraries for confident identification. scholarsresearchlibrary.com

Table 2: Comparison of Hyphenated Techniques for this compound Analysis
TechniqueSample StateKey AdvantageConsideration
LC-MSLiquidDirect analysis without derivatization; high sensitivity. nih.govMobile phase must be compatible with MS (volatile buffers). sigmaaldrich.com
GC-MSGas (after derivatization)High separation efficiency; extensive spectral libraries for identification.Requires a derivatization step to increase volatility. nih.gov

Miniaturization

The trend towards miniaturization in analytical chemistry, often termed "lab-on-a-chip" or micro-total analysis systems (µTAS), involves scaling down analytical processes to the microscale. unizg.hr This approach offers significant advantages, including reduced consumption of samples and reagents, faster analysis times, and the potential for portability and automation. unizg.hrgmo-qpcr-analysis.com A miniaturized CE or LC system could be integrated onto a single chip to analyze this compound, allowing for rapid, on-site quality control or environmental monitoring. theanalyticalscientist.com The development of miniaturized extraction methods also complements this trend, enabling the entire analytical workflow from sample preparation to analysis to be scaled down. nih.govresearchgate.net

High-Throughput Screening (HTS)

HTS involves the use of automation and robotics to rapidly test hundreds of thousands of compounds for a specific activity. azolifesciences.com While often associated with drug discovery, HTS principles are also applied in materials science and process chemistry. For instance, if this compound were a key building block in the synthesis of a library of new compounds, HTS analytical methods would be crucial for rapidly confirming the success of reactions and assessing the purity of the products in multi-well plates. yu.edu Automated LC-MS or GC-MS systems can be configured to analyze samples from microplates, providing rapid feedback in the discovery and optimization of chemical reactions involving this compound and its derivatives. nih.gov

Table 3: Advantages of Miniaturization and High-Throughput Methods
MethodologyPrimary BenefitApplication Context for this compound
MiniaturizationReduced reagent/sample use, faster analysis, portability. unizg.hrOn-site process monitoring, environmental field testing.
High-Throughput ScreeningMassive parallel processing, accelerated discovery. azolifesciences.comReaction optimization, quality control of compound libraries.

Research Applications of 5 Chloro 2 Vinylbenzoic Acid and Its Derivatives

Materials Science and Polymer Chemistry

The distinct chemical functionalities of 5-chloro-2-vinylbenzoic acid allow for its use in the development of advanced materials with tailored properties. The vinyl group can undergo polymerization to form a carbon-carbon backbone, while the carboxylic acid and chloro-substituent offer sites for further chemical modification, influencing properties like adhesion, thermal stability, and chemical resistance.

Tailoring Polymer Properties through Vinylbenzoic Acid Incorporation

The incorporation of vinylbenzoic acid monomers, such as the closely related 4-vinylbenzoic acid (4-VBA), into polymers is a known strategy to modify their chemical and physical properties. While specific research on poly(this compound) is limited, the principles observed with its isomers and analogues are applicable. The carboxylic acid group can introduce polarity, improve adhesion to substrates, and provide sites for cross-linking. The presence of a chlorine atom in the 5-position is expected to enhance the polymer's flame retardancy and chemical resistance due to the stability of the carbon-chlorine bond.

The synthesis of block copolymers is a powerful method to combine the properties of different polymers. For instance, polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA) has been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netcore.ac.uk This process allows for the creation of well-defined polymer architectures with controlled molecular weights and narrow polydispersity. core.ac.uk A similar approach could be employed for this compound to create novel block copolymers with a unique combination of properties.

Table 1: Potential Influence of this compound Incorporation on Polymer Properties

Property Influence of Functional Groups Potential Advantage
Adhesion The carboxylic acid group can form hydrogen bonds with various surfaces. Improved bonding to metals, glass, and other polar substrates.
Thermal Stability The aromatic ring and the chloro-substituent contribute to thermal resistance. Polymers that can withstand higher processing and operating temperatures.
Chemical Resistance The chlorine atom can protect the polymer backbone from chemical attack. Enhanced durability in harsh chemical environments.
Flame Retardancy Halogenated compounds are known to act as flame retardants. Development of safer materials for various applications.

| Solubility | The carboxylic acid can be deprotonated to form a salt, altering solubility. | Tunable solubility in aqueous or organic solvents depending on pH. |

Development of Functional Monomers for Specialty Materials

This compound can be considered a functional monomer, which is a molecule that contains a polymerizable group and one or more additional functional groups. These functional groups are retained after polymerization and can be used for further reactions, such as grafting other molecules onto the polymer chain. This allows for the creation of specialty materials with highly specific properties. For example, the carboxylic acid group could be used to attach biomolecules, dyes, or other active substances.

Advanced Binder Systems in Electrochemical Devices

Polymeric binders are crucial components in battery electrodes, providing mechanical integrity and ensuring good contact between the active material, conductive additives, and the current collector. Poly(acrylic acid) (PAA) is a commonly used binder, but researchers are exploring alternatives to improve battery performance. Poly(4-vinylbenzoic acid) (P4VBA) has been investigated as a binder for silicon-graphite composite electrodes in lithium-ion batteries. osti.gov P4VBA was found to be more compatible with the 1-methyl-2-pyrrolidinone (B7775990) (NMP) slurries used in electrode fabrication and resulted in improved cycling performance compared to PAA. osti.gov Given the structural similarity, poly(this compound) could also be a promising candidate for a binder in electrochemical devices, with the chloro-substituent potentially offering enhanced electrochemical stability.

Surface Modification and Coating Technologies

The surface properties of a material are critical for its performance in many applications. Surface modification techniques are used to alter these properties without changing the bulk characteristics of the material. Benzoic acid and its derivatives have been used to modify polymer surfaces. For instance, polyethylene (B3416737) films have been surface-grafted with benzoic acid to improve their affinity for polar substances, making them more suitable for printing and coating applications. mdpi.comresearchgate.net This was achieved by creating a hydrophilic surface on the otherwise hydrophobic polyethylene. mdpi.com this compound could be used in a similar manner, with the vinyl group offering the potential for covalent attachment to the surface through polymerization, leading to a more robust and durable modification. Such coatings could enhance adhesion, wettability, and biocompatibility of various substrates. mdpi.com

Synthetic Organic Chemistry as a Building Block

In addition to its role in polymer science, this compound is a valuable building block in synthetic organic chemistry. Its multiple reaction sites allow for the construction of complex molecular architectures.

Precursor in Complex Organic Synthesis

Substituted benzoic acids are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. mdpi.compsu.edu The presence of the chloro, vinyl, and carboxylic acid groups on the same molecule provides a versatile platform for a variety of chemical transformations. For example, 5-chloro-2-hydroxybenzoic acid, a related compound, is a precursor for the synthesis of 4,1-benzoxazepines, which have shown a range of biological activities. nih.govresearchgate.net Similarly, other chlorinated benzoic acid derivatives are used in the synthesis of drugs. For instance, 5-bromo-2-chloro-benzoic acid is a key starting material for the preparation of hypoglycemic drugs. google.com

The vinyl group of this compound can participate in various addition and cycloaddition reactions, while the carboxylic acid can be converted into esters, amides, or acid chlorides, opening up a wide range of synthetic possibilities. The chloro-substituent can also be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions. This multi-functionality makes this compound a potentially valuable precursor for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential applications in medicine and agriculture. nih.govnih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-vinylbenzoic acid (4-VBA)
poly(this compound)
polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA)
Poly(acrylic acid) (PAA)
1-methyl-2-pyrrolidinone (NMP)
5-chloro-2-hydroxybenzoic acid
4,1-benzoxazepines

Intermediate for Specialized Chemical Production

This compound serves as a strategic intermediate in the synthesis of more complex molecules, particularly specialized polymers and heterocyclic compounds. The presence of two distinct reactive sites, the vinyl group and the carboxylic acid, allows for orthogonal chemical modifications or sequential reactions.

The vinyl group, structurally similar to styrene (B11656), is susceptible to various polymerization techniques, including controlled radical polymerizations like Reversible Addition-Fragmentation chain Transfer (RAFT). This enables the creation of well-defined block copolymers with carboxylic acid functionalities. core.ac.uk Such polymers, like poly(4-vinylbenzoic acid), are valuable for creating materials with reactive functional side groups that can be further modified through post-polymerization reactions, such as carbodiimide (B86325) coupling. core.ac.uk The vinylbenzoic acid moiety can be incorporated into polymeric architectures to create "smart" building blocks that may be sensitive to stimuli like temperature and pH. core.ac.ukresearchgate.net

Furthermore, the carboxylic acid group can be transformed into a variety of other functional groups (e.g., esters, amides, acid chlorides), providing a gateway to a diverse range of derivatives. This versatility makes it a precursor for creating highly functionalized polymeric structures or as a starting point for the synthesis of complex organic molecules where the vinyl group can undergo further reactions like conjugate additions. researchgate.netresearchgate.net

Ligand Design in Organometallic and Supramolecular Chemistry

In the realm of coordination chemistry, benzoic acid and its derivatives are widely used as ligands for metal ions. researchgate.netacs.orgresearchgate.net The carboxylate group of this compound can coordinate to metal centers, while the vinyl and chloro substituents allow for the electronic tuning of the resulting metal complex. The chloro group, being electron-withdrawing, can influence the electron density at the metal center, thereby modulating the catalytic activity or physical properties of the complex.

The vinyl group offers a secondary functionality that is highly attractive for materials science applications. It can act as a polymerizable anchor, allowing the metal complex to be incorporated into a polymer backbone. This strategy is used to create metallopolymers with unique electronic, magnetic, or catalytic properties.

In supramolecular chemistry, the carboxylic acid functionality is a robust hydrogen-bonding motif. Benzoic acids are known to form predictable hydrogen-bonded dimers, which can serve as building blocks, or "tectons," for creating larger, self-assembled architectures like networks or liquid crystals. rsc.orgtue.nlacs.orgscispace.com The specific substitution pattern of this compound can direct these non-covalent interactions, influencing the topology and stability of the resulting supramolecular assembly. The interplay of hydrogen bonding from the acid, potential halogen bonding from the chlorine, and π–π stacking interactions from the aromatic ring provides a rich platform for crystal engineering. rsc.org

Synthetic Exploration of Prodrug Analogues for Chemical Biology Research

The carboxylic acid group is a common target for prodrug design, aimed at improving the pharmacokinetic properties of a parent drug, such as membrane permeability and oral bioavailability. nih.gov The conversion of a carboxylic acid to an ester is a widely employed strategy, as esters are often more lipophilic and can be hydrolyzed back to the active carboxylic acid form by endogenous esterase enzymes within the body. nih.govacs.orgdoi.org

Interdisciplinary Research Areas

Mechanistic Studies in Catalysis and Reaction Development

The structure of this compound is well-suited for probing the mechanisms of catalytic reactions. The vinyl group, being a substituted styrene, can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and C-N coupling reactions. nih.govmit.edursc.org

In these mechanistic studies, the electronic nature of the substituents on the aromatic ring can have a profound impact on reaction kinetics and outcomes. mit.edu The chloro and carboxylic acid groups are both electron-withdrawing, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. illinois.edu For example, in studies of Heck-type reactions involving styrene derivatives, the electronic properties of the substituents are known to be critical. researchgate.net By systematically varying these substituents and measuring reaction rates, researchers can gain insight into the transition state of the rate-determining step, a fundamental aspect of understanding and optimizing catalytic processes.

Exploration of Structure-Reactivity Relationships in Aromatic Systems

The study of how a molecule's structure influences its chemical reactivity is a cornerstone of physical organic chemistry. The Hammett equation is a powerful tool used to quantify the effect of substituents on the reaction rates and equilibria of aromatic compounds. wikipedia.org This linear free-energy relationship correlates reaction constants with substituent constants (σ), which represent the electron-donating or electron-withdrawing ability of a group. libretexts.orgviu.caviu.ca

This compound provides a compelling case for such studies. The acidity of the carboxylic acid is influenced by the electronic effects of both the vinyl and chloro substituents. The chloro group at the meta position exerts a primarily inductive electron-withdrawing effect, which stabilizes the carboxylate conjugate base and increases the acidity of the benzoic acid. libretexts.orglibretexts.org The vinyl group in the ortho position has a more complex influence due to potential steric interactions and its electronic nature. libretexts.orglibretexts.org

The reactivity of the aromatic ring itself towards electrophilic substitution is also dictated by these substituents. The carboxylic acid group is a deactivating, meta-directing group. The chloro substituent is also deactivating but is ortho-, para-directing. openstax.org The vinyl group's directing effect can be influenced by the reaction conditions. acs.org Studying the reactions of this molecule allows for a deeper understanding of how multiple substituents with competing electronic and steric effects collectively govern the reactivity of an aromatic system. libretexts.orgnih.gov

Table of Hammett Substituent Constants (σ)

This table provides the Hammett constants for the substituents present in this compound, which are used to predict their electronic influence on reaction rates and equilibria. A positive value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

SubstituentPositionσ ValueEffect
-Clmeta0.37Electron-withdrawing
-COOH-0.45 (σ para)Electron-withdrawing
-CH=CH₂meta-0.02Weakly electron-donating
-CH=CH₂para-0.04Weakly electron-donating

Note: The σ value for the ortho-vinyl group is not typically tabulated due to the complication of steric effects, which are not accounted for in the standard Hammett equation. libretexts.org

Future Directions and Emerging Research Avenues for 5 Chloro 2 Vinylbenzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The current documented synthesis of 5-Chloro-2-vinylbenzoic acid involves a multi-step process that, while effective for laboratory-scale production, presents opportunities for improvement in terms of efficiency and sustainability. uva.nl Future research is anticipated to focus on developing greener synthetic methodologies.

Key areas for future investigation include:

Catalytic Cross-Coupling Reactions: A primary focus will be the development of catalytic cross-coupling strategies to construct the vinyl group directly onto the chlorinated benzoic acid core. This could involve exploring various palladium, nickel, or copper-catalyzed reactions, such as Suzuki, Stille, or Heck couplings. The goal would be to reduce the number of synthetic steps, improve atom economy, and minimize the use of stoichiometric reagents.

Biocatalytic Approaches: The exploration of enzymatic or whole-cell biocatalytic systems presents a promising avenue for a more sustainable synthesis. Biocatalysis could offer high selectivity under mild reaction conditions, reducing energy consumption and the generation of hazardous waste. Research could target enzymes capable of performing key transformations, such as the introduction of the vinyl group or the selective chlorination of a precursor molecule.

A comparative look at potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic Cross-Coupling Fewer steps, higher atom economy, milder conditions.Development of novel, highly efficient catalyst systems.
Biocatalysis High selectivity, environmentally benign conditions, reduced waste.Enzyme discovery and engineering for specific transformations.
Flow Chemistry Improved efficiency, enhanced safety, scalability.Reactor design and optimization of process parameters.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is largely dictated by its three functional groups. While its use as a substrate in sulfonyloxylactonization has been documented, there is a vast, unexplored landscape of chemical transformations that could be investigated. osaka-u.ac.jprsc.org

Future research in this area will likely pursue:

Asymmetric Catalysis: The vinyl group is a prime target for a wide range of asymmetric catalytic transformations. Future studies could explore enantioselective epoxidation, dihydroxylation, hydrogenation, or cyclopropanation reactions. The development of such reactions would provide access to chiral building blocks with significant potential in pharmaceuticals and other life sciences applications.

Tandem and Cascade Reactions: The proximate arrangement of the vinyl and carboxylic acid groups makes this compound an ideal candidate for designing novel tandem or cascade reactions. For instance, a single catalytic process could initiate a cyclization event involving both functional groups, leading to the rapid construction of complex heterocyclic scaffolds.

Metal-Organic Frameworks (MOFs) and Coordination Chemistry: The carboxylic acid functionality can act as a ligand for the construction of metal-organic frameworks or other coordination complexes. The presence of the vinyl group within such structures could allow for post-synthetic modification, enabling the creation of functional materials with tailored properties for applications in catalysis, gas storage, or sensing.

A summary of a documented reaction involving this compound is provided in the table below:

ReactionReagentsProduct TypeReference
SulfonyloxylactonizationHypervalent iodine reagents5-exo and 6-endo cyclized products osaka-u.ac.jprsc.org

Advanced Materials Development with Tailored Functionalities

While the polymerization of the closely related 4-vinylbenzoic acid is well-established, the use of this compound as a monomer for advanced materials remains a nascent field. guidechem.compolymersource.capolymersource.ca The unique combination of functional groups suggests significant potential for the creation of polymers with bespoke properties.

Emerging research avenues in materials science include:

Functional Polymers: The free radical or controlled radical polymerization of this compound could yield functional polymers. mdpi.com The pendant carboxylic acid groups can be used to tune solubility, introduce pH-responsiveness, or serve as sites for post-polymerization modification. The chlorine atom can influence the polymer's thermal properties, refractive index, and resistance to degradation.

Copolymers and Blends: The synthesis of copolymers incorporating this compound with other monomers could lead to materials with a wide range of tunable properties. For example, copolymerization with hydrophobic monomers could result in amphiphilic polymers capable of self-assembly into complex nanostructures.

Organic-Inorganic Hybrid Materials: The carboxylic acid group provides a handle for grafting onto inorganic surfaces or nanoparticles, leading to the formation of organic-inorganic hybrid materials. These materials could find applications in coatings, composites, and electronic devices.

Integration of Computational and Experimental Studies for Predictive Design

The synergy between computational modeling and experimental work is crucial for accelerating the discovery and optimization of new chemical entities and materials. For this compound, this integrated approach can provide valuable insights and guide experimental efforts.

Future research directions in this domain include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure and reactivity of this compound in greater detail. nih.govacs.orgacs.orgmdpi.commdpi.com Such studies can help to elucidate reaction mechanisms, predict the outcomes of catalytic transformations, and understand the origins of selectivity, as has been done for its role in sulfonyloxylactonization. osaka-u.ac.jp

Quantitative Structure-Activity Relationship (QSAR) Modeling: For potential applications in medicinal chemistry or agrochemistry, QSAR models can be developed for derivatives of this compound. nih.govnih.govdergipark.org.trchitkara.edu.inresearchgate.net These models correlate structural features with biological activity, enabling the rational design of new compounds with enhanced efficacy.

Predictive Polymer Modeling: Computational tools can be used to predict the properties of hypothetical polymers derived from this compound. arxiv.orgmdpi.comnih.govresearchgate.net By simulating properties such as glass transition temperature, mechanical strength, and solubility, researchers can screen potential polymer structures in silico before committing to laboratory synthesis.

Expanding the Scope of Interdisciplinary Applications in Chemical Sciences

The versatility of this compound makes it a valuable tool for a range of interdisciplinary applications, bridging synthetic organic chemistry with materials science, catalysis, and medicinal chemistry.

Potential future interdisciplinary applications to be explored:

Medicinal Chemistry: The benzoic acid scaffold is a common feature in many pharmaceutical compounds. The unique substitution pattern of this compound makes it an interesting starting point for the synthesis of novel drug candidates. The vinyl group, for instance, can be used as a handle for bio-orthogonal conjugation or for the introduction of other functional groups.

Organic Electronics: Substituted styrenes and benzoic acids are classes of compounds that have been investigated for applications in organic electronics. bldpharm.com Future research could explore the potential of this compound and its derivatives as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Chemical Sensing: The functional groups on this compound could be leveraged for the development of chemical sensors. For example, polymers or materials incorporating this molecule could be designed to exhibit a detectable change in their optical or electronic properties upon binding to a specific analyte.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-2-vinylbenzoic acid, and how can regioselectivity be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions or functionalization of pre-chlorinated benzoic acid derivatives. For example, microwave-assisted amination (used for 5-nitro-2-chlorobenzoic acid derivatives ) could be adapted by substituting amines with vinyl groups. Regioselectivity is controlled by reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., palladium for cross-coupling). Verify purity via HPLC and confirm regiochemistry using NOESY NMR to distinguish between ortho/meta substitution patterns.

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Compare 1H^1H and 13C^{13}C spectra with structurally similar compounds (e.g., 5-iodo-2-vinylbenzoic acid ). Vinyl protons typically appear as doublets (J ≈ 10–16 Hz) in the δ 5.0–6.5 ppm range.
  • IR : Identify carboxylic acid (O-H stretch ~2500–3300 cm1^{-1}) and vinyl (C=C stretch ~1620–1680 cm1^{-1}) functional groups, referencing IR libraries for chloro-benzoic acids .
  • Mass Spectrometry : Confirm molecular weight (e.g., C9_9H7_7ClO2_2, MW 182.6 g/mol) via high-resolution MS, ensuring isotopic patterns match chlorine’s natural abundance (3:1 for 35Cl^{35}Cl/37Cl^{37}Cl) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :
  • Store under inert gas (argon) at –20°C to prevent vinyl group oxidation.
  • Avoid prolonged exposure to light, as chloroaromatics may undergo photodegradation. Monitor decomposition via TLC or LC-MS over time.
  • Safety protocols for chloro compounds (e.g., fume hood use, PPE) should align with guidelines for 5-amino-2-chloro-4-fluorobenzoic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or polymerization reactions?

  • Methodological Answer :
  • Use DFT calculations (e.g., Gaussian or ORCA) to analyze electron density maps, identifying electrophilic sites (e.g., chloro group vs. vinyl).
  • Compare with experimental data from analogous compounds (e.g., 5-Bromo-2-chlorobenzoic acid ). For polymerization potential, simulate radical initiation at the vinyl group using kinetic Monte Carlo models.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Case Example : If NMR suggests unexpected coupling patterns, perform 2D-COSY or HSQC to confirm connectivity. Cross-validate with X-ray crystallography (if crystalline) or compare with 5-Fluoro-2-hydroxybenzoic acid’s crystallographic data .
  • Conflict Resolution : Use tandem MS/MS to distinguish isobaric impurities or degradation products, as done for 5-nitro-2-chlorobenzoic acid derivatives .

Q. How can researchers design experiments to assess biological activity while minimizing non-specific interactions from the vinyl group?

  • Methodological Answer :
  • Control Experiments : Synthesize a non-vinyl analog (e.g., 5-Chloro-2-methylbenzoic acid) to isolate the vinyl group’s contribution.
  • Assay Design : Use surface plasmon resonance (SPR) to measure binding kinetics, ensuring buffer conditions (pH 7.4, 150 mM NaCl) mimic physiological environments. Reference studies on 4-amino-5-chloro-2-methoxybenzoic acid’s receptor interactions .

Key Research Gaps & Recommendations

  • Synthetic Optimization : Adapt microwave-assisted methods from nitro/amino derivatives to vinyl systems.
  • Toxicity Profiling : Follow protocols for chloroaromatics, including Ames tests for mutagenicity .
  • Computational Validation : Benchmark DFT predictions against experimental kinetic data for substitution reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.